Cas no 2089205-64-9 (PROTAC RIPK degrader-6)
PROTAC RIPK degrader-6 Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[2-[2-[2-[2-[[4-(5-benzothiazolylamino)-6-[(1,1-dimethylethyl)sulfonyl]-7-quinolinyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-
- PROTAC RIPK degrader-6
- 2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
- HY-111870
- CS-0093291
- EN300-33254097
- AKOS040755145
- 14-({4-[(1,3-benzothiazol-5-yl)amino]-6-(2-methylpropane-2-sulfonyl)quinolin-7-yl}oxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxatetradecanamide
- 2089205-64-9
- G17430
- SCHEMBL18640013
- CHEMBL4878289
- MS-31656
- DA-57150
-
- Inchi: 1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52)
- InChI Key: BRZGXSNAXRPPFI-UHFFFAOYSA-N
- SMILES: S(C1=C([H])C2=C(C([H])=C([H])N=C2C([H])=C1OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C(N([H])C1=C([H])C([H])=C([H])C2C(N(C([H])([H])C=21)C1([H])C(N([H])C(C([H])([H])C1([H])[H])=O)=O)=O)=O)N([H])C1C([H])=C([H])C2=C(C=1[H])N=C([H])S2)(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
Computed Properties
- Exact Mass: 888.28224872g/mol
- Monoisotopic Mass: 888.28224872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 62
- Rotatable Bond Count: 21
- Complexity: 1650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 250
Experimental Properties
- Density: 1.398±0.06 g/cm3(Predicted)
- Boiling Point: 1111.1±65.0 °C(Predicted)
- pka: 10.68±0.40(Predicted)
PROTAC RIPK degrader-6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-111870-5mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99.97% | 5mg |
¥5800 | 2024-07-20 | |
| MedChemExpress | HY-111870-10mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99.97% | 10mg |
¥8500 | 2024-07-20 | |
| MedChemExpress | HY-111870-25mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99.97% | 25mg |
¥15500 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P937021-5mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99% | 5mg |
¥5,742.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P937021-10mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99% | 10mg |
¥8,415.00 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1258101-5mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99% | 5mg |
$1020 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1258101-10mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99% | 10mg |
$1455 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1258101-25mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99% | 25mg |
$2585 | 2024-06-05 | |
| MedChemExpress | HY-111870-1mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 99.97% | 1mg |
¥2320 | 2024-07-20 | |
| Ambeed | A1365244-5mg |
PROTAC RIPK degrader-6 |
2089205-64-9 | 98% | 5mg |
$1246.0 | 2025-02-20 |
PROTAC RIPK degrader-6 Suppliers
PROTAC RIPK degrader-6 Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on PROTAC RIPK degrader-6
PROTAC RIPK Degrader-6: A Breakthrough in Targeted Protein Degradation Therapeutics
Targeted protein degradation has emerged as a transformative approach in the realm of pharmaceutical research and development, offering unprecedented opportunities to modulate protein function with high precision. Among the various degraders under investigation, PROTAC RIPK degrader-6, identified by its CAS number CAS no2089205-64-9, represents a significant advancement in this field. This compound has garnered considerable attention due to its ability to selectively degrade the receptor-interacting protein kinase (RIPK) family members, which play pivotal roles in inflammatory responses and cell death pathways.
The PROTAC (Proteolysis Targeting Chimera) technology leverages the body's natural protein degradation machinery to induce the selective destruction of disease-causing proteins. Unlike traditional small-molecule inhibitors that often require high concentrations to achieve therapeutic effects, PROTACs can induce complete protein elimination, offering a more potent and durable mechanism of action. The development of PROTAC RIPK degrader-6 is a testament to the growing sophistication of this technology, particularly in addressing challenging therapeutic targets such as RIPK proteins.
RIPK proteins are critical regulators of inflammation and apoptosis, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Small-molecule inhibitors targeting RIPK have shown promise in preclinical studies, but their clinical translation has been hampered by issues such as off-target effects and lack of complete protein degradation. The introduction of PROTAC RIPK degrader-6 addresses these limitations by harnessing the power of E3 ligase-mediated protein degradation. This approach not only ensures the selective removal of RIPK proteins but also does so with high efficiency, making it an attractive candidate for therapeutic intervention.
Recent studies have highlighted the potential of PROTAC RIPK degrader-6 in modulating inflammatory pathways associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. In preclinical models, this compound has demonstrated remarkable efficacy in reducing inflammation by promoting the degradation of RIPK1 and RIPK2. These findings are particularly noteworthy given that excessive inflammation is a hallmark of many chronic diseases, and targeting key inflammatory mediators like RIPK proteins offers a promising therapeutic strategy.
The molecular design of PROTAC RIPK degrader-6 exemplifies the innovative strategies employed in PROTAC development. By integrating a molecular warhead that binds to RIPK with a linker that recruits the E3 ligase component (typically Cereblon or Von Hippel-Lindau), this compound effectively hijacks the ubiquitin-proteasome system to target RIPK for degradation. The optimization of the molecular scaffold has been crucial in achieving high affinity and selectivity for RIPK, minimizing potential off-target interactions that could compromise safety and efficacy.
The pharmacokinetic profile of PROTAC RIPK degrader-6 is another critical factor contributing to its potential as a therapeutic agent. Unlike traditional inhibitors that may require frequent dosing due to short half-lives, PROTACs can induce prolonged protein degradation even after single administration. This prolonged activity is attributed to the continuous recruitment of E3 ligases by the stabilized complex between the PROTAC and target protein. Preliminary pharmacokinetic studies suggest that PROTAC RIPK degrader-6 exhibits favorable properties such as good solubility and bioavailability, which are essential for its clinical translation.
The translational potential of PROTAC RIPK degrader-6 is further supported by its ability to overcome resistance mechanisms associated with conventional therapeutics. In cases where patients develop resistance to small-molecule inhibitors due to mutations or compensatory upregulation of target proteins, PROTACs offer an alternative approach by eliminating the target protein entirely rather than merely inhibiting its activity. This distinction makes PROTACs particularly valuable in treating chronic and refractory diseases where traditional treatments have limited efficacy.
Ongoing clinical trials are evaluating the safety and efficacy of various PROTAC-based therapies, including derivatives of PROTAC RIPK degrader-6. These trials aim to establish proof-of-concept for targeted protein degradation in human patients and identify optimal dosing regimens for different therapeutic indications. The results from these trials are expected to provide critical insights into the broader applicability of PROTAC technology across multiple disease areas.
The development of PROTAC RIPK degrader-6 also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. The successful design and optimization of this compound rely on advances in medicinal chemistry, structural biology, and pharmacology, all contributing to a more holistic understanding of protein degradation mechanisms. Such collaborative efforts are essential for driving innovation in drug discovery and developing next-generation therapeutics that address unmet medical needs.
In conclusion, PROTAC RIPK degrader-6, identified by its CAS number CAS no2089205-64-9, represents a significant milestone in targeted protein degradation therapy. Its ability to selectively degrade RIPK proteins offers a novel mechanism for modulating inflammatory pathways and holds promise for treating a wide range of diseases associated with dysregulated inflammation. As research continues to uncover new applications for PROTAC technology, compounds like PROTAC RIPK degrader-6 are poised to revolutionize how we approach therapeutic intervention at the molecular level.
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